molecular formula C11H10N2O4 B3215748 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE CAS No. 1167055-66-4

3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE

Cat. No.: B3215748
CAS No.: 1167055-66-4
M. Wt: 234.21 g/mol
InChI Key: GWQLJRXJHTZIFA-UHFFFAOYSA-N
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Description

3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE is a heterocyclic compound belonging to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with diethyl oxalate, followed by cyclization in the presence of a strong acid like methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its bioactive effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylate
  • 2H-Indazole-3-carboxylate
  • 4-Methyl-1H-indazole-3-carboxylate

Comparison: 3,4-DIMETHYL 1H-INDAZOLE-3,4-DICARBOXYLATE is unique due to its dual carboxylate groups and methyl substitutions, which enhance its reactivity and potential bioactivity. Compared to other indazole derivatives, it offers distinct advantages in terms of stability and ease of functionalization .

Properties

IUPAC Name

dimethyl 1H-indazole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)6-4-3-5-7-8(6)9(13-12-7)11(15)17-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLJRXJHTZIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265942
Record name 3,4-Dimethyl 1H-indazole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-66-4
Record name 3,4-Dimethyl 1H-indazole-3,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl 1H-indazole-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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